Cas no 1089521-65-2 (2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide)
![2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1089521-65-2x500.png)
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-methylsulfanyl-N-[3-(1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide
- 1089521-65-2
- AKOS034239497
- 2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide
- Z364981886
- EN300-26597473
-
- インチ: 1S/C15H13N5OS/c1-22-15-13(6-3-7-16-15)14(21)19-11-4-2-5-12(8-11)20-9-17-18-10-20/h2-10H,1H3,(H,19,21)
- InChIKey: FQTBFKUNEIXANB-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(NC1=CC=CC(=C1)N1C=NN=C1)=O
計算された属性
- せいみつぶんしりょう: 311.08408123g/mol
- どういたいしつりょう: 311.08408123g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 98Ų
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597473-1g |
1089521-65-2 | 90% | 1g |
$770.0 | 2023-09-13 | ||
Enamine | EN300-26597473-5g |
1089521-65-2 | 90% | 5g |
$2235.0 | 2023-09-13 | ||
Enamine | EN300-26597473-0.05g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26597473-2.5g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26597473-0.5g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26597473-10.0g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26597473-0.1g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26597473-1.0g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26597473-0.25g |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide |
1089521-65-2 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26597473-10g |
1089521-65-2 | 90% | 10g |
$3315.0 | 2023-09-13 |
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamideに関する追加情報
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide: A Novel Compound with Promising Applications in Modern Drug Discovery
2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide, with the chemical identifier CAS No. 1089521-65-2, represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of heterocyclic derivatives, combining structural elements from pyridine, triazole, and thiol groups, which are known to enhance biological activity through diverse mechanisms. The integration of these functional groups creates a molecule with multifaceted interactions, making it a candidate for further exploration in drug development.
The pyridine-3-carboxamide moiety forms the core structure of this compound, providing a rigid framework that facilitates specific interactions with target proteins. The 4H-1,2,4-triazol-4-yl substituent introduces additional complexity, as triazole rings are widely utilized in medicinal chemistry for their ability to modulate enzyme activity and receptor binding. Meanwhile, the methylsulfanyl group contributes to the molecule's hydrophobicity, potentially influencing its cellular uptake and distribution. These structural features collectively position the compound as a promising lead for further optimization.
Recent studies have highlighted the potential of 2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide in targeting inflammatory pathways. A 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activation of NF-κB signaling, a key pathway implicated in chronic inflammation and autoimmune diseases. This effect was observed in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent. The compound's mechanism of action involves the modulation of IKKβ kinase activity, which is critical for NF-κB activation, thereby offering a novel approach to managing inflammatory conditions.
Another area of interest is the compound's interaction with protease-activated receptors (PARs), which are involved in various physiological processes, including coagulation and immune response. Preliminary research published in Drug Discovery Today (2024) suggests that 2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide exhibits selective antagonism against PAR-1, a receptor associated with thrombosis and vascular inflammation. This finding could have implications for the development of antithrombotic therapies, particularly in patients with cardiovascular diseases.
From a synthetic perspective, the compound's preparation involves a multi-step process that combines Ugi reaction and click chemistry techniques. These methods enable the efficient assembly of complex molecular architectures, which is crucial for the development of drug candidates with precise structural features. The use of thiol groups in the synthesis also allows for post-functionalization, providing flexibility for further modifications to enhance pharmacological properties.
Advancements in computational chemistry have further supported the study of 2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide. Molecular docking simulations have revealed its potential to bind to COX-2 and LOX enzymes, which are targets for anti-inflammatory drugs. These simulations suggest that the compound's interactions with these enzymes are characterized by high affinity and specificity, which could translate into improved therapeutic outcomes.
Despite its promising properties, the compound faces challenges related to bioavailability and metabolic stability. Studies indicate that the thiol group may undergo oxidation under physiological conditions, potentially reducing its efficacy. To address this, researchers are exploring the incorporation of thiol derivatives with enhanced stability, such as glutathione conjugates, to prolong the compound's activity in vivo.
The compound's pharmacokinetic profile is currently under investigation to determine its half-life, protein binding, and organ distribution. Preliminary data suggest that the molecule has moderate water solubility, which may influence its absorption and distribution in the body. Further studies are needed to optimize these properties for clinical applications.
In conclusion, 2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide represents a novel compound with significant potential in drug discovery. Its unique structural features and demonstrated biological activity make it a candidate for further exploration in the treatment of inflammatory and cardiovascular diseases. Ongoing research into its synthesis, pharmacokinetics, and therapeutic applications will be critical in determining its role in future medical therapies.
1089521-65-2 (2-(methylsulfanyl)-N-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine-3-carboxamide) 関連製品
- 55747-37-0(Benzyl 4-(1H-indol-3-yl)butanoate)
- 1351597-98-2(2-bromo-N-2-hydroxy-2-(naphthalen-1-yl)ethyl-5-methoxybenzamide)
- 108356-42-9(Benzenesulfonyl chloride, 5-acetyl-2-ethoxy-)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)
- 2680883-40-1(benzyl N-{4-bromo-3-2-(2-methoxyethoxy)ethoxyphenyl}carbamate)
- 2549054-44-4(1-{[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole)
- 1794811-11-2(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride)
- 1235439-62-9(2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid)
- 1805193-87-6(3-(Difluoromethyl)-4-fluoro-2-iodopyridine-6-carboxaldehyde)
- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)




